molecular formula C16H20N2O2S B267107 2-(2-sec-butylphenoxy)-N-1,3-thiazol-2-ylpropanamide

2-(2-sec-butylphenoxy)-N-1,3-thiazol-2-ylpropanamide

Katalognummer B267107
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: FPDPYOWVXBFXKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-sec-butylphenoxy)-N-1,3-thiazol-2-ylpropanamide, commonly known as CGP 7930, is a selective antagonist of the GABAB receptor. It is a chemical compound that has been synthesized for its potential use in scientific research studies. CGP 7930 has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Wirkmechanismus

CGP 7930 acts as a selective antagonist of the GABAB receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The GABAB receptor is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. CGP 7930 binds to the orthosteric site of the GABAB receptor and prevents the binding of the endogenous ligand, gamma-aminobutyric acid (GABA). This results in the inhibition of GABAB receptor-mediated signaling.
Biochemical and Physiological Effects:
CGP 7930 has been shown to have various biochemical and physiological effects. It has been reported to increase the release of dopamine in the nucleus accumbens, which is involved in the reward system and addiction. CGP 7930 has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. In addition, CGP 7930 has been shown to have anticonvulsant and anxiolytic effects.

Vorteile Und Einschränkungen Für Laborexperimente

CGP 7930 has several advantages for lab experiments. It is a selective antagonist of the GABAB receptor, which allows for the investigation of the specific role of the GABAB receptor in different physiological and pathological conditions. CGP 7930 has also been shown to have good bioavailability and pharmacokinetic properties. However, there are also some limitations to the use of CGP 7930 in lab experiments. It has been reported to have off-target effects on other receptors, such as the GABAA receptor. In addition, the use of CGP 7930 in animal studies may not fully reflect the effects of the compound in humans.

Zukünftige Richtungen

There are several future directions for the use of CGP 7930 in scientific research. One potential direction is the investigation of the role of the GABAB receptor in different neurological and psychiatric disorders, such as depression and schizophrenia. Another potential direction is the development of more selective antagonists of the GABAB receptor with fewer off-target effects. Furthermore, the use of CGP 7930 in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems.

Synthesemethoden

CGP 7930 can be synthesized through a multistep process, which involves the reaction of 2-sec-butylphenol with thionyl chloride to form 2-chloro-sec-butylphenol. The 2-chloro-sec-butylphenol is then reacted with 2-aminothiazole to form 2-(2-sec-butylphenoxy)-N-1,3-thiazol-2-ylpropanamide. The synthesis method has been described in detail in a research article by Schuler et al. (1999).

Wissenschaftliche Forschungsanwendungen

CGP 7930 has been used in various scientific research studies to investigate the role of the GABAB receptor in different physiological and pathological conditions. It has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and addiction. CGP 7930 has also been used to investigate the role of the GABAB receptor in pain modulation, memory formation, and synaptic plasticity.

Eigenschaften

Produktname

2-(2-sec-butylphenoxy)-N-1,3-thiazol-2-ylpropanamide

Molekularformel

C16H20N2O2S

Molekulargewicht

304.4 g/mol

IUPAC-Name

2-(2-butan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C16H20N2O2S/c1-4-11(2)13-7-5-6-8-14(13)20-12(3)15(19)18-16-17-9-10-21-16/h5-12H,4H2,1-3H3,(H,17,18,19)

InChI-Schlüssel

FPDPYOWVXBFXKQ-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=NC=CS2

Kanonische SMILES

CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=NC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.